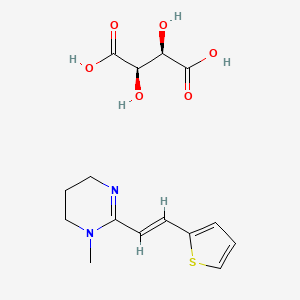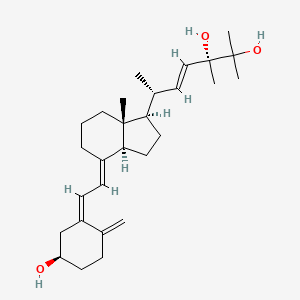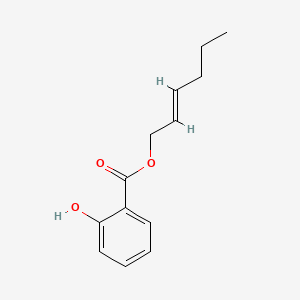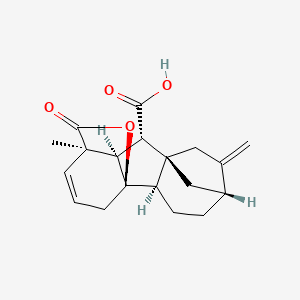
2,3-Didehydro-gibberellin A9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-didehydro-gibberellin A9 is a C19-gibberellin obtained by formal dehydrogenation across the 2,3-position of gibberellin A9. It has a role as a mouse metabolite. It is a C19-gibberellin and a gibberellin monocarboxylic acid. It derives from a gibberellin A9.
Applications De Recherche Scientifique
Metabolic Pathways and Transformations
- Fungal Metabolism : 2,3-Didehydro-gibberellin A9 is metabolized by Gibberella fujikuroi, producing various gibberellins like GA20 and GA40. Other metabolites include gibberellin A10, A11, and derivatives of didehydrogibberellin A9 (Bearder et al., 1976).
- Synthesis with High Specific Activity : Synthesis of 2,3-(3H)-gibberellin A9 (GA9) with high specific activity was achieved, providing insights into its biological applications (Yokota, Reeve, & Crozier, 1976).
- Biosynthesis in Marah macrocarpus : Enzyme preparations from Marah macrocarpus metabolize 2,3-didehydroGA9 to GA7, highlighting its role in gibberellin biosynthesis (Macmillan et al., 1997).
Functional Aspects and Biologically Active Derivatives
- Gibberellin-like Antheridiogen : 2,3-Didehydro-gibberellin A9 derivatives were identified as potent antheridiogens in ferns, inducing antheridial formation at very low concentrations (Wynne et al., 1998).
- Endogenous Role in Prunus persica : In Prunus persica, 1,2-didehydro gibberellins including 2,3-didehydro-gibberellin A9 variants were identified, suggesting a role in the plant's gibberellin biosynthesis pathway (Nakayama et al., 2001).
- Metabolism in Pea Plants : Studies on pea plants revealed the metabolism of gibberellin A9 into several other gibberellins, providing insights into its role in plant growth and development (Zhu & Davies, 1991).
Role in Gibberellin Deactivation
- Gibberellin 2-Oxidases Function : 2,3-Didehydro-gibberellin A9 plays a role in gibberellin deactivation via 2-oxidases, as demonstrated in studies involving the catabolic pathway for gibberellins (Thomas, Phillips, & Hedden, 1999).
Novel Analogues and Synthetic Applications
- Pentacyclic Analogues Creation : 2,3-Didehydro-gibberellin A9 has been used to create novel pentacyclic analogues, expanding the understanding of gibberellin biosynthesis and activity (Bearder et al., 1979).
- Preparation for Bioassay : The preparation of 2,3-substituted gibberellins A9 and A4 for bioassay was described, aiding in assessing the effects on biological activity (Beale & Macmillan, 1981).
Inhibition Studies
- Inhibition by Dihydro Derivatives : 16,17-dihydro gibberellin A5, a derivative of 2,3-didehydro-gibberellin A9, was found to inhibit a recombinant Arabidopsis GA 3β-hydroxylase, offering insights into the regulatory mechanisms of gibberellin activity in plants (Zhou, Yu, & Pharis, 2004).
Propriétés
Nom du produit |
2,3-Didehydro-gibberellin A9 |
|---|---|
Formule moléculaire |
C19H22O4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid |
InChI |
InChI=1S/C19H22O4/c1-10-8-18-9-11(10)4-5-12(18)19-7-3-6-17(2,16(22)23-19)14(19)13(18)15(20)21/h3,6,11-14H,1,4-5,7-9H2,2H3,(H,20,21)/t11-,12-,13-,14-,17-,18+,19-/m1/s1 |
Clé InChI |
NJHXRWOUQCGQAV-YGNOGLJPSA-N |
SMILES isomérique |
C[C@@]12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)O)OC2=O |
SMILES |
CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O |
SMILES canonique |
CC12C=CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)O)OC2=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



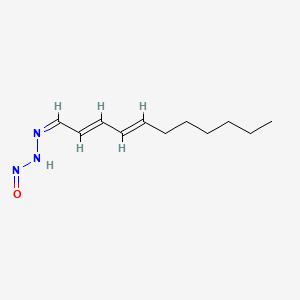

![(2E,4E,6E)-N-[5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-9-methyldeca-2,4,6-trienamide](/img/structure/B1234393.png)

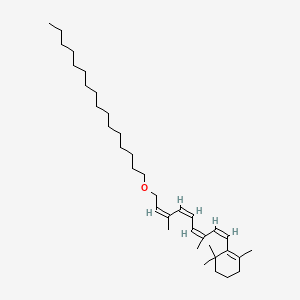
![[(2R,3S,5R)-5-[2,4-dioxo-5-[(E)-3,3,3-trifluoroprop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1234398.png)
![6-[(1E,3E,5E)-6-[(2R,3S,3Ar,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one;methanol](/img/structure/B1234400.png)
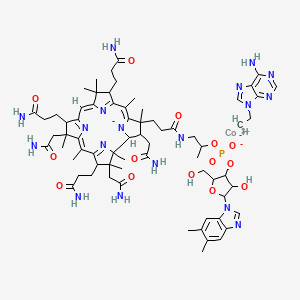

![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[(2S,4R,5R)-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B1234405.png)
